
Pyrrolidin-2-ylmethanamine
Vue d'ensemble
Description
Pyrrolidin-2-ylmethanamine is a member of pyrrolidines . It is also known as 2-pyrrolidinylmethanamine . The IUPAC name for this compound is 2-pyrrolidinylmethanamine .
Synthesis Analysis
The salalen and salan ligands have been synthesized by the reactions of (S)-pyrrolidin-2-ylmethanamine and salicylaldehyde derivatives . These ligands were treated with Mn (CH3COO)2·4H2O followed by air oxidation to give (S,R)-MnIII–salalen and –salan complexes in yields of 84–88% .Molecular Structure Analysis
The molecular formula of Pyrrolidin-2-ylmethanamine is C5H12N2 . The InChI code is 1S/C5H12N2/c6-4-5-2-1-3-7-5/h5,7H,1-4,6H2 . The molecular weight is 100.16 g/mol .Chemical Reactions Analysis
The MnIII–salalen and –salan complexes derived from (S)-pyrrolidin-2-ylmethanamine were screened for their catalytic activity in the asymmetric Strecker reaction . (S,R)-2,4-Di-tert-butyl-6-({[1-(3,5-di-tert-butyl-2-hydroxybenzyl)pyrrolidin-2-yl]methylimino}methyl)phenolatomanganese (III) chloride (5 mol-%) was found to be a suitable catalyst for the asymmetric Strecker reaction of N-(4-methoxybenzylidene)diphenylmethanamine with ethyl cyanoformate .Physical And Chemical Properties Analysis
Pyrrolidin-2-ylmethanamine has a molecular weight of 100.16 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The rotatable bond count is 1 . The exact mass is 100.100048391 g/mol . The topological polar surface area is 38 Ų .Applications De Recherche Scientifique
Chemical Synthesis
Pyrrolidin-2-ylmethanamine is used in the synthesis of various alkaloids . It is also used in the synthesis of unusual β-amino acids such as statin and its derivatives .
Biological Research
Pyrrolidin-2-ylmethanamine is a versatile lead compound for designing powerful bioactive agents . It is a five-membered lactam present in both natural and synthetic compounds .
Antimicrobial Activity
Pyrrolidin-2-ylmethanamine derivatives exhibit diverse biological activities, including antimicrobial activity .
Anticancer Activity
Pyrrolidin-2-ylmethanamine derivatives have been found to have anticancer activity .
Anti-inflammatory Activity
Pyrrolidin-2-ylmethanamine derivatives have been found to have anti-inflammatory activity .
Antidepressant Activity
Pyrrolidin-2-ylmethanamine derivatives have been found to have antidepressant activity .
Anti-HCV Activity
Pyrrolidin-2-ylmethanamine derivatives have been found to have anti-HCV (Hepatitis C Virus) activity .
Industrial Applications
Pyrrolidin-2-ylmethanamine derivatives have been found to have various industrial applications .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
pyrrolidin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c6-4-5-2-1-3-7-5/h5,7H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKXFNABVHIUAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30869405 | |
| Record name | 1-(Pyrrolidin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30869405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidin-2-ylmethanamine | |
CAS RN |
57734-57-3 | |
| Record name | 2-Pyrrolidinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57734-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrrolidinemethanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057734573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Pyrrolidin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30869405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (S)-Pyrrolidin-2-ylmethanamine contribute to the chirality of the MnIII complexes, and how does this chirality impact their catalytic activity?
A1: (S)-Pyrrolidin-2-ylmethanamine serves as a chiral building block in the synthesis of salalen and salan ligands. [] The "S" designation indicates the specific spatial arrangement of atoms around its chiral center. When these ligands coordinate to a manganese(III) ion, they transfer their chirality to the resulting metal complex. This chirality is crucial for the asymmetric Strecker reaction, where the chiral catalyst (S,R)-2,4-Di-tert-butyl-6-({[1-(3,5-di-tert-butyl-2-hydroxybenzyl)pyrrolidin-2-yl]methylimino}methyl)phenolatomanganese(III) chloride can preferentially form one enantiomer of the product over the other. The study demonstrated that this specific MnIII-salalen complex, incorporating (S)-Pyrrolidin-2-ylmethanamine, achieved a 55% enantiomeric excess (ee) for the Strecker reaction product. [] This indicates that the catalyst exhibits a preference for the formation of one enantiomer, highlighting the importance of the chiral (S)-Pyrrolidin-2-ylmethanamine building block in achieving asymmetric induction.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




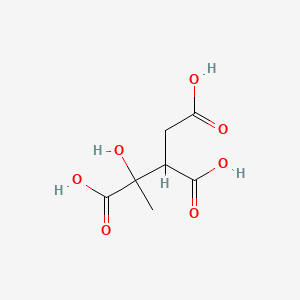

![5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B1209430.png)

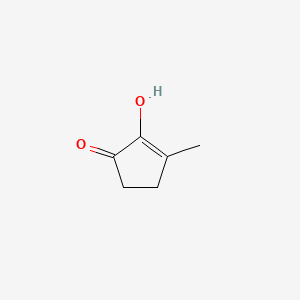
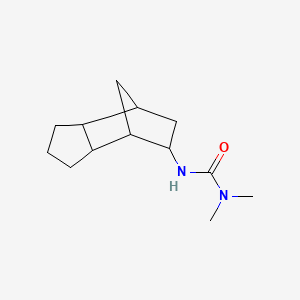



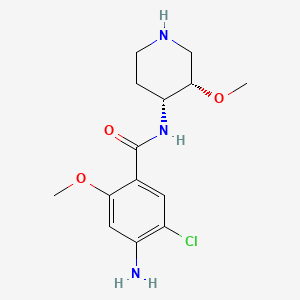
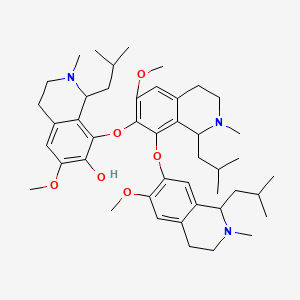
![Anhydro Vinblastine-[d3] Disulfate Salt](/img/structure/B1209445.png)
![1-[[2-(2,4-Dichlorophenyl)-4-[(4-phenylphenoxy)methyl]-1,3-dioxolan-2-yl]methyl]imidazole](/img/structure/B1209446.png)